molecular formula C14H15N3O3 B556277 BZ-His-ome CAS No. 3005-62-7

BZ-His-ome

Cat. No.: B556277
CAS No.: 3005-62-7
M. Wt: 273.29 g/mol
InChI Key: POUMRJPRROOAGQ-UHFFFAOYSA-N
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Description

It is a complex molecule consisting of benzimidazole, histidine, and a linker molecule. This compound is notable for its unique structure and properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BZ-His-ome typically involves the esterification of N-alpha-benzoyl-L-histidine with methanol. The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out under reflux conditions. The product is then purified through crystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The purification steps may include additional techniques such as chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: BZ-His-ome undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: The major products include carboxylic acids and aldehydes.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: The products vary depending on the nucleophile used, resulting in different substituted derivatives.

Scientific Research Applications

BZ-His-ome has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and peptide synthesis.

    Biology: The compound is utilized in enzyme kinetics studies and as a substrate for protease assays.

    Medicine: this compound is investigated for its potential therapeutic properties, including its role as a prodrug.

    Industry: It finds applications in the development of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of BZ-His-ome involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as proteases, which catalyze the hydrolysis of the ester bond. This hydrolysis releases the active histidine derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

BZ-His-ome can be compared with other similar compounds, such as:

    N-alpha-benzoyl-L-arginine methyl ester (BZ-Arg-ome): Similar in structure but contains arginine instead of histidine.

    N-alpha-benzoyl-L-phenylalanine methyl ester (BZ-Phe-ome): Contains phenylalanine, offering different reactivity and properties.

Uniqueness: this compound is unique due to the presence of the histidine moiety, which imparts distinct biochemical properties. The imidazole ring in histidine can participate in various interactions, making this compound a valuable compound in enzymatic studies and drug development.

Properties

IUPAC Name

methyl 2-benzamido-3-(1H-imidazol-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-20-14(19)12(7-11-8-15-9-16-11)17-13(18)10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUMRJPRROOAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CN1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304040
Record name methyl 2-benzamido-3-(1H-imidazol-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3005-62-7
Record name NSC164028
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-benzamido-3-(1H-imidazol-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.